molecular formula C16H24ClN3OS B5867379 N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea

Cat. No. B5867379
M. Wt: 341.9 g/mol
InChI Key: NKTJDALMPWMTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea (CMPT) is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPT is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea is not fully understood, but it is believed to act through various pathways in the body. N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to inhibit the activity of various enzymes and receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have a wide range of biochemical and physiological effects, including:
1. Anti-tumor activity: N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to inhibit the growth and proliferation of various types of cancer cells.
2. Neuroprotection: N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to protect neurons from damage and may be useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to reduce inflammation in various tissues and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea is its wide range of potential therapeutic applications. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea is its potential toxicity, which must be carefully monitored in any experiments involving the compound.

Future Directions

There are numerous areas of future research for N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, including:
1. Further studies on the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, which may help to identify new therapeutic applications for the compound.
2. Development of new formulations of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea that may improve its bioavailability and reduce potential toxicity.
3. Clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in humans, with a focus on its potential use in the treatment of cancer and neurodegenerative diseases.
4. Studies on the potential use of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in combination with other drugs or therapies, which may enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline with propylpiperidine-4-carbodithioate in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential use in the treatment of various diseases and conditions. Some of the areas of research include:
1. Cancer: N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer.
2. Neurodegenerative diseases: N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3OS/c1-3-8-20-9-6-13(7-10-20)18-16(22)19-14-11-12(17)4-5-15(14)21-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTJDALMPWMTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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